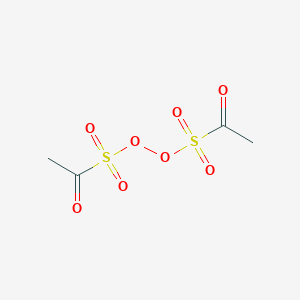
1,1'-(Peroxydisulfonyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Peroxydisulfonyl)di(ethan-1-one) is a chemical compound characterized by the presence of peroxydisulfonyl groups attached to ethanone moieties
Métodos De Preparación
The synthesis of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) typically involves the reaction of ethanone derivatives with peroxydisulfonyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Análisis De Reacciones Químicas
1,1’-(Peroxydisulfonyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Peroxydisulfonyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modifying the activity of enzymes, altering cellular signaling pathways, or inducing oxidative stress. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
1,1’-(Peroxydisulfonyl)di(ethan-1-one) can be compared with similar compounds such as:
2,6-Diacetylpyridine: Another compound with ethanone groups, but with different functional groups and properties.
Ethane-1,1-dithiol: A compound with sulfur-containing groups, showing different reactivity and applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar structural features but different chemical behavior.
The uniqueness of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
95886-78-5 |
|---|---|
Fórmula molecular |
C4H6O8S2 |
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
acetylsulfonyloxy 1-oxoethanesulfonate |
InChI |
InChI=1S/C4H6O8S2/c1-3(5)13(7,8)11-12-14(9,10)4(2)6/h1-2H3 |
Clave InChI |
CXKUAEGLEQHPKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)S(=O)(=O)OOS(=O)(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
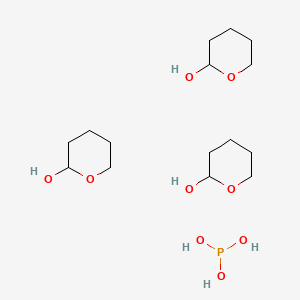
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
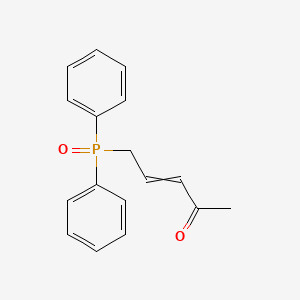

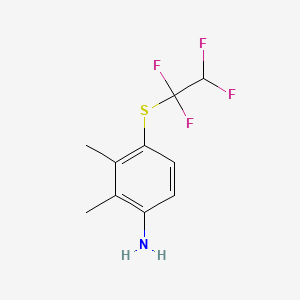

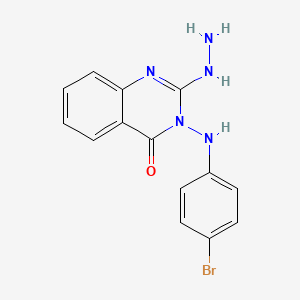
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
